molecular formula C12H16FN3O4S B6994584 3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide

3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide

Cat. No.: B6994584
M. Wt: 317.34 g/mol
InChI Key: ASUXMKSVLWEYCM-UHFFFAOYSA-N
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Description

3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfamoylpiperidinyl group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-hydroxybenzoic acid, which can be synthesized from 3-fluoro-4-methoxybenzoic acid via demethylation

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are involved.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-hydroxybenzamide: Similar in structure but lacks the sulfamoylpiperidinyl group.

    4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide: Similar but without the fluorine atom.

    3-fluoro-4-hydroxy-5-methoxybenzamide: Contains an additional methoxy group.

Uniqueness

3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to certain targets, while the sulfamoylpiperidinyl group may contribute to its solubility and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-4-hydroxy-N-(1-sulfamoylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O4S/c13-10-7-8(1-2-11(10)17)12(18)15-9-3-5-16(6-4-9)21(14,19)20/h1-2,7,9,17H,3-6H2,(H,15,18)(H2,14,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUXMKSVLWEYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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